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Compound of Interest

Compound Name: YK-11

Cat. No.: B611885 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in optimizing YK-
11 concentration for in-vitro experiments.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of YK-11 in in-vitro muscle cell models?

A1: YK-11 is a selective androgen receptor modulator (SARM) with a unique dual mechanism.

It acts as a partial agonist of the androgen receptor (AR), which is crucial for its anabolic

effects.[1][2][3][4] Unlike full AR agonists like dihydrotestosterone (DHT), YK-11 does not

induce the physical interaction between the N-terminal and C-terminal domains of the AR,

which is necessary for full receptor transactivation.[4] Uniquely, YK-11 significantly upregulates

the expression of follistatin (Fst), a potent inhibitor of myostatin.[1][2][5][6] Myostatin is a

negative regulator of muscle growth; therefore, by inhibiting myostatin, YK-11 promotes

myogenic differentiation.[1][2][6]

Q2: What is a recommended starting concentration for YK-11 in C2C12 myoblast differentiation

assays?

A2: Based on published studies, a concentration of 500 nM YK-11 is a commonly used and

effective starting point for inducing myogenic differentiation in C2C12 cells.[2][5][7] This

concentration has been shown to significantly increase the expression of key myogenic

regulatory factors (MRFs) such as MyoD, Myf5, and myogenin, as well as follistatin.[1][2][7]
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However, it is always recommended to perform a dose-response experiment to determine the

optimal concentration for your specific cell line and experimental conditions.

Q3: How should I dissolve and store YK-11 for in-vitro use?

A3: YK-11 is typically supplied as a crystalline solid and is soluble in organic solvents like

DMSO, ethanol, and methanol.[8][9][10] For cell culture experiments, it is common to prepare a

concentrated stock solution in DMSO.[9] YK-11 demonstrates variable stability, and it is

recommended to store the solid compound at -20°C for long-term stability (months to years).

[10] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1

month.[7] It is advisable to prepare fresh dilutions in culture medium for each experiment.

Q4: What are the expected morphological changes in C2C12 cells upon successful myogenic

differentiation with YK-11?

A4: Successful myogenic differentiation of C2C12 myoblasts into myotubes is characterized by

distinct morphological changes. You should observe the elongation of myoblasts and their

fusion to form multinucleated, tube-like structures known as myotubes. Over time, these

myotubes will become larger and more numerous.

Q5: How can I confirm the myogenic effects of YK-11 at a molecular level?

A5: The myogenic effects of YK-11 can be confirmed by analyzing the expression of key

myogenic markers. At the mRNA level, you can perform RT-qPCR to measure the upregulation

of myogenic regulatory factors (MRFs) like MyoD, Myf5, and myogenin, as well as follistatin. At

the protein level, you can use Western blotting or immunofluorescence to detect an increase in

proteins such as myosin heavy chain (MyHC) and myogenin.
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Issue Possible Cause(s) Recommended Solution(s)

Low or no myogenic

differentiation observed.

1. Suboptimal YK-11

Concentration: The

concentration of YK-11 may be

too low to induce a significant

effect. 2. Cell Health and

Confluency: C2C12 cells may

be unhealthy, at a high

passage number, or not at the

optimal confluency for

differentiation. 3. Differentiation

Medium Issues: The

differentiation medium (e.g.,

low serum) may not be

correctly prepared or may be

of poor quality. 4. YK-11

Degradation: The YK-11 stock

solution may have degraded

due to improper storage.

1. Perform a dose-response

experiment with a range of YK-

11 concentrations (e.g., 10 nM

to 1000 nM) to determine the

optimal concentration. 2. Use

low-passage C2C12 cells and

ensure they are healthy and

have reached near confluency

before switching to

differentiation medium. 3.

Prepare fresh differentiation

medium and ensure the quality

of all components, especially

the serum. 4. Prepare a fresh

stock solution of YK-11 from a

reliable source.

High cell death or cytotoxicity

observed.

1. High YK-11 Concentration:

The concentration of YK-11

may be in the cytotoxic range

for your cells. 2. Solvent

Toxicity: The final

concentration of the solvent

(e.g., DMSO) in the culture

medium may be too high. 3.

Contamination: The cell culture

may be contaminated with

bacteria, yeast, or

mycoplasma.

1. Perform a cell viability assay

(e.g., MTT or trypan blue

exclusion) to determine the

cytotoxic concentration of YK-

11 and use a concentration

well below the IC50 value. 2.

Ensure the final concentration

of the solvent in the culture

medium is low (typically ≤

0.1% for DMSO) and include a

vehicle control in your

experiments. 3. Regularly

check your cell cultures for

signs of contamination and test

for mycoplasma.
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Inconsistent results between

experiments.

1. Variability in Cell Culture:

Inconsistent cell seeding

density, passage number, or

confluency at the start of the

experiment. 2. Inconsistent

Reagent Preparation:

Variations in the preparation of

YK-11 dilutions or

differentiation medium. 3.

Experimental Timing:

Variations in the duration of

YK-11 treatment or the time

points for analysis.

1. Standardize your cell culture

procedures, including seeding

density, passage number, and

the level of confluency at

which you initiate

differentiation. 2. Prepare

reagents fresh for each set of

experiments or use aliquots of

a single, well-mixed stock

solution. 3. Maintain consistent

timing for all experimental

steps, from treatment to

sample collection and analysis.

No significant increase in

follistatin expression.

1. Suboptimal YK-11

Concentration: The

concentration of YK-11 may

not be sufficient to induce

follistatin expression. 2.

Incorrect Time Point for

Analysis: The timing of sample

collection may not coincide

with the peak of follistatin

expression. 3. Issues with RT-

qPCR: Problems with RNA

extraction, cDNA synthesis, or

the qPCR reaction itself.

1. As with myogenic

differentiation, perform a dose-

response experiment to find

the optimal YK-11

concentration for follistatin

induction. 2. Conduct a time-

course experiment (e.g., 6, 12,

24, 48 hours) to determine the

optimal time point for

measuring follistatin mRNA

levels. 3. Ensure high-quality

RNA extraction, verify cDNA

synthesis, and validate your

RT-qPCR primers and reaction

conditions.

Data Presentation
Table 1: Summary of Effective YK-11 Concentrations in In-Vitro Studies
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Cell Line Assay
Effective
Concentration
Range

Key Findings Reference

C2C12

Myoblasts

Myogenic

Differentiation
100 nM - 500 nM

Increased

expression of

MyoD, Myf5,

myogenin, and

myosin heavy

chain.

[1][2][7]

C2C12

Myoblasts

Follistatin

Expression
500 nM

Significant

upregulation of

follistatin mRNA.

[1][2][5]

MC3T3-E1

Osteoblasts

Cell Proliferation

& Differentiation
0.5 µM (500 nM)

Accelerated cell

proliferation and

increased

osteoblast

differentiation

markers.

[11]

HEK293 Cells
AR Luciferase

Reporter Assay
EC50 ≈ 7.85 nM

Potent activation

of the androgen

receptor.

Experimental Protocols
C2C12 Myogenic Differentiation Assay
Objective: To induce and assess the myogenic differentiation of C2C12 myoblasts into

myotubes following treatment with YK-11.

Materials:

C2C12 myoblasts

Growth Medium (GM): DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1%

Penicillin-Streptomycin.
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Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum (HS) and 1%

Penicillin-Streptomycin.

YK-11 stock solution (in DMSO)

Phosphate Buffered Saline (PBS)

Fixative (e.g., 4% paraformaldehyde)

Staining solution (e.g., Giemsa or antibodies for MyHC)

Multi-well culture plates

Procedure:

Cell Seeding: Seed C2C12 myoblasts in multi-well plates at a density that allows them to

reach approximately 80-90% confluency within 24 hours.

Induction of Differentiation: Once the desired confluency is reached, aspirate the growth

medium, wash the cells once with PBS, and replace it with differentiation medium containing

the desired concentration of YK-11 (e.g., 500 nM) or a vehicle control (e.g., 0.1% DMSO).

Incubation: Culture the cells for 3-5 days in the differentiation medium, replacing the medium

every 24-48 hours with fresh medium containing YK-11 or vehicle.

Assessment of Differentiation:

Morphological Analysis: Observe the cells daily under a microscope for the formation of

multinucleated myotubes.

Immunostaining: After the incubation period, fix the cells and perform immunofluorescence

staining for a late-stage differentiation marker like Myosin Heavy Chain (MyHC).

Fusion Index Calculation: Quantify the extent of myotube formation by calculating the

fusion index: (Number of nuclei in myotubes / Total number of nuclei) x 100%.

Cell Viability (MTT) Assay
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Objective: To assess the cytotoxicity of YK-11 on a given cell line.

Materials:

Cells of interest (e.g., C2C12)

Complete culture medium

YK-11 stock solution (in DMSO)

96-well culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Microplate reader

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow

them to attach overnight.

Treatment: Aspirate the medium and add fresh medium containing serial dilutions of YK-11.

Include a vehicle control (medium with the same concentration of DMSO as the highest YK-
11 concentration) and a no-treatment control.

Incubation: Incubate the plate for a duration relevant to your main experiments (e.g., 24, 48,

or 72 hours).

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C,

allowing viable cells to form formazan crystals.

Solubilization: Aspirate the medium containing MTT and add 100-200 µL of the solubilization

solution to each well to dissolve the formazan crystals.
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Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

control and determine the IC50 value (the concentration of YK-11 that causes 50% inhibition

of cell viability).

RT-qPCR for Gene Expression Analysis
Objective: To quantify the mRNA expression levels of target genes (e.g., follistatin, myostatin,

MyoD, myogenin) in response to YK-11 treatment.

Materials:

Treated cells

RNA extraction kit

cDNA synthesis kit

qPCR master mix

Gene-specific primers (see Table 2 for examples)

Housekeeping gene primers (e.g., GAPDH, β-actin)

qPCR instrument

Procedure:

RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's

protocol of the RNA extraction kit. Assess RNA quality and quantity.

cDNA Synthesis: Reverse transcribe a fixed amount of RNA into cDNA using a cDNA

synthesis kit.

qPCR Reaction: Set up the qPCR reaction by combining the cDNA, qPCR master mix, and

forward and reverse primers for your target and housekeeping genes.
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Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to

determine the relative fold change in gene expression in YK-11-treated samples compared

to control samples, normalized to the housekeeping gene.

Table 2: Example Primer Sequences for Mouse Genes

Gene
Forward Primer (5'
- 3')

Reverse Primer (5' -
3')

Reference

Follistatin
CATCCCGTGCAAAG

AAAC

CTCGTAGGCTAATC

CAATG
[12]

Myostatin
GACTATCATGCCAC

AACCGAGACGA

GTGTACCAGGTGAG

TGTGCGGGTATT
[12]

β-actin

(Primer sequences for

β-actin are widely

available and should

be validated for your

specific system)

(Primer sequences for

β-actin are widely

available and should

be validated for your

specific system)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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